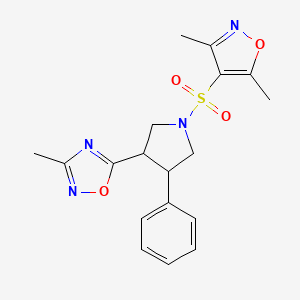

5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole

描述

属性

IUPAC Name |

5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-phenylpyrrolidin-3-yl]-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-11-17(12(2)25-20-11)27(23,24)22-9-15(14-7-5-4-6-8-14)16(10-22)18-19-13(3)21-26-18/h4-8,15-16H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHUMWXADQBVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by recent research findings.

Chemical Structure

The compound features a complex structure that includes:

- 1,2,4-Oxadiazole moiety known for various biological activities.

- 3,5-Dimethylisoxazole which enhances electron density and biological activity.

- A sulfonyl group that is often associated with increased solubility and bioavailability.

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The oxadiazole ring is known to interfere with cellular processes such as apoptosis and cell cycle regulation. Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer cell proliferation.

-

Case Studies :

- A study conducted by Arafa et al. evaluated various oxadiazole derivatives against multiple cancer cell lines including PC-3 (prostate), HCT-116 (colon), and MDA-MB-435 (melanoma). The compound demonstrated an IC value of 0.67 µM against PC-3 cells, indicating potent anticancer activity .

- Another investigation highlighted the effectiveness of 5-(3-pyridyl)-1,3,4-oxadiazole derivatives in inducing apoptosis in leukemia cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC (µM) | Mechanism |

|---|---|---|---|

| Compound A | PC-3 | 0.67 | Apoptosis induction |

| Compound B | HCT-116 | 0.80 | Cell cycle arrest |

| Compound C | MDA-MB-435 | 0.87 | Enzyme inhibition |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied:

- Broad-Spectrum Activity : Compounds containing the oxadiazole ring have shown efficacy against various bacteria and fungi. For example, certain derivatives inhibited Mycobacterium bovis effectively .

-

Research Findings :

- Dhumal et al. found that specific oxadiazole derivatives exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like gentamicin .

- The binding affinity of these compounds to bacterial target proteins was assessed using molecular docking studies, revealing promising results for future drug development.

Table 2: Antimicrobial Efficacy of Selected Oxadiazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 5 |

| Compound E | E. coli | 10 |

| Compound F | Pseudomonas aeruginosa | 15 |

Neuroprotective Effects

Recent studies have suggested that certain derivatives may possess neuroprotective properties:

- Mechanism : The neuroprotective effects are hypothesized to arise from the ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress.

- Case Study :

科学研究应用

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives, including those similar to the target compound, demonstrate significant anticancer properties. For instance, a study highlighted the synthesis of various 1,3,4-oxadiazoles which were screened for cytotoxicity against glioblastoma cell lines. Compounds showed substantial efficacy in inducing apoptosis in cancer cells, suggesting that derivatives of oxadiazole could be developed as potential anticancer agents .

Antidiabetic Properties

Research has also suggested that certain oxadiazole derivatives possess anti-diabetic effects. In vivo studies using genetically modified models indicated that these compounds effectively lowered glucose levels, marking them as potential candidates for diabetes treatment . The mechanism is believed to involve modulation of metabolic pathways that regulate glucose homeostasis.

Antimicrobial and Antioxidant Effects

The oxadiazole framework has been associated with a variety of biological activities, including antimicrobial and antioxidant effects. A study synthesized novel oxadiazole derivatives and evaluated their antibacterial and antioxidant activities. Some compounds exhibited comparable efficacy to established first-line drugs, indicating their potential as therapeutic agents against infections .

Neuroprotective Effects

Investigations into the neuroprotective properties of oxadiazole derivatives have shown promise in treating neurodegenerative diseases. These compounds may exert protective effects on neural tissues by reducing oxidative stress and inflammation .

Mechanistic Insights

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of oxadiazole derivatives and their biological activity is crucial for drug development. Studies employing molecular docking simulations have provided insights into how modifications to the oxadiazole core can enhance its interaction with biological targets . This knowledge can guide the design of more effective compounds.

Synthesis and Characterization

The synthesis of 5-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl)-3-methyl-1,2,4-oxadiazole typically involves multi-step reactions including sulfonylation and cyclization processes. The characterization of these compounds is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Case Studies

相似化合物的比较

Target Compound

- Core : 1,2,4-oxadiazole

- Substituents :

- R1 : 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-phenylpyrrolidin-3-yl

- R2 : 3-Methyl

- Key Features :

- Sulfonyl group increases polarity (logP estimated at 2.8).

- 3,5-Dimethylisoxazole may enhance π-π stacking in hydrophobic binding pockets.

Compound: 5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

- Core : 1,2,4-oxadiazole

- Substituents :

- R1 : (3,5-Dimethyl-4-nitro-pyrazolyl)methyl

- R2 : 4-(1H-pyrrol-1-yl)phenyl

- Key Features :

Comparative Data Table

*EWG: Electron-Withdrawing Group

Research Findings and Implications

Target Selectivity : The 3,5-dimethylisoxazole in the target compound may confer selectivity toward enzymes with hydrophobic active sites, whereas the nitro-pyrazole in ’s compound could exhibit broader reactivity due to nitro’s electrophilic nature.

Stability : Sulfonated pyrrolidine derivatives generally exhibit higher metabolic stability than nitro analogs, which are prone to reduction in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。